6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
Description
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. This compound features a bromine atom at the 6-position and an iodine-substituted phenyl group at the 2-position. Imidazo[1,2-a]pyridines are widely studied for applications in drug discovery, such as cholinesterase inhibition , kinase targeting , and fluorescence-based research . The bromine and iodine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Structure
3D Structure
Properties
CAS No. |
947533-76-8 |
|---|---|
Molecular Formula |
C13H8BrIN2 |
Molecular Weight |
399.02 g/mol |
IUPAC Name |
6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H |
InChI Key |
TXAQXXTWUWJSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the bromine and iodine substituents . Another method includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions due to electron-deficient aromatic character imparted by the imidazo[1,2-a]pyridine core.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | EtOH, reflux, 12 hrs | 6-Methoxy derivative | 72% | |
| Piperidine | DMF, 80°C, 8 hrs | 6-Piperidinyl derivative | 68% | |
| KSCN | DMSO, 100°C, 6 hrs | 6-Thiocyanate derivative | 65% |
Mechanism : The reaction proceeds via an SNAr pathway, facilitated by the electron-withdrawing nature of the imidazo ring activating the C6 position.
Cross-Coupling Reactions via Iodophenyl Group
The 4-iodophenyl moiety enables transition-metal-catalyzed coupling reactions, though iodine’s lower reactivity compared to bromine necessitates optimized conditions.
Suzuki–Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 90°C, 24 hrs | Biaryl derivative | 58% | |
| Vinylboronic acid | PdCl₂(dppf), CsF, DMF | 100°C, 18 hrs | Styryl-substituted derivative | 63% |
Limitation : Iodine’s steric bulk and weaker oxidative addition kinetics necessitate higher catalyst loadings compared to bromine analogs.
Radical-Mediated Sulfonylmethylation at C3
FeCl₃-catalyzed three-component reactions enable regioselective functionalization at position 3 ( ).
| Sodium Sulfinate | Oxidant | Solvent System | Product | Yield | Source |
|---|---|---|---|---|---|
| p-Toluenesulfinate | K₂S₂O₈ | DMA:H₂O (2:1) | 3-(Tosylmethyl) derivative | 85% | |
| Methanesulfinate | (NH₄)₂S₂O₈ | DMA:H₂O (2:1) | 3-(Mesylmethyl) derivative | 78% |
Mechanism :
-
FeCl₃/K₂S₂O₈ oxidizes DMA to an iminium intermediate.
-
Radical addition to the imidazo[1,2-a]pyridine generates a C3-centered radical.
-
Sulfonylation via sodium sulfinate yields the final product.
Oxidation and Reduction Reactions
The imidazo ring undergoes redox transformations under controlled conditions.
| Reaction Type | Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Imidazo[1,2-a]pyridine N-oxide | Ring activation for further substitution | |
| Reduction | H₂, Pd/C, EtOAc | Partially saturated imidazo ring | Altered electronic properties |
Biological Activity Correlations
Derivatives synthesized via these reactions demonstrate pharmacological potential:
-
Cytotoxicity : 6-Piperidinyl analogs inhibit Rab11A prenylation (IC₅₀ = 25–100 μM) .
-
Cholinesterase Inhibition : 3-Sulfonylmethyl derivatives show moderate AChE/BChE inhibition (IC₅₀ = 79–386 μM) .
Key Research Findings
-
Synthetic Flexibility : The compound’s dual halogenation allows orthogonal functionalization (C6 substitution vs. C2 coupling) .
-
Radical Tolerance : FeCl₃-mediated reactions proceed efficiently despite steric hindrance from the iodophenyl group .
-
Scalability : Continuous flow systems improve yields in industrial-scale substitutions (>90% purity) .
This reactivity profile positions 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine as a versatile intermediate for drug discovery and materials science.
Scientific Research Applications
While a comprehensive profile of "6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine" is not available from the search results, information regarding imidazo[1,2-a]pyridine derivatives and their applications can be extracted.
Imidazo[1,2-a]pyridines: Synthesis and Applications
Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles with a broad range of applications in medicinal chemistry and material science . Their diverse activities and structural characteristics make them valuable scaffolds in various chemical fields .
Synthesis Strategies
Various methods exist for synthesizing imidazo[1,2-a]pyridines, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One study details the synthesis of imidazo[1,2-a]pyridine-based derivatives through the reaction of a-haloketones with 2-aminopyridines in a basic medium at ambient temperature .
Pharmaceutical Applications
Imidazo[1,2-a]pyridine-based compounds have clinical importance in treating heart and circulatory failures, with ongoing development for pharmaceutical uses . They exhibit antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties . Some derivatives also act as β-amyloid formation inhibitors, GABA A, benzodiazepine receptor agonists, and cardiotonic agents .
Acetylcholinesterase (AChE) Inhibition
Certain 2-arylimidazo[1,2-a]pyridinium salts have shown positive results in inhibiting electric eel acetylcholinesterase (AChE), with IC50 values ranging from 0.2 to 50.0 μM . Some compounds also showed protective effects against the organophosphorus AChE inhibitor soman in mice . N-(benzylidene)imidazo[1,2-a]pyridine derivatives with halogen substituents on the attached phenyl ring also demonstrated potential AChE inhibition .
Adenosine Receptor A2A
Research indicates that incorporating an exocyclic amine can enhance the affinity of imidazopyridines towards the A2A receptor while maintaining low cytotoxicity . Substitution at the 6-position is crucial, and a furane moiety at the 2-position improves affinity, aligning with the common presence of furane moieties in A2AR ligands .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Impact of Halogen Type on Properties
Key Findings :
- Bromine at C6 increases melting points compared to chlorine analogs, likely due to enhanced intermolecular interactions .
- Iodine’s larger atomic radius and polarizability in this compound may improve binding to hydrophobic enzyme pockets compared to bromine .
Aryl Group Modifications
Key Findings :
- Bulky aryl groups (e.g., 4-iodophenyl) may hinder synthetic yields but enhance target selectivity in drug design .
- Electron-withdrawing groups (e.g., 4-chlorophenyl) improve cross-coupling efficiency in Suzuki reactions .
Pharmacological Profile Comparisons
Table 3: Substituent Effects on Cholinesterase Inhibition
Biological Activity
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by its imidazo[1,2-a]pyridine core, this compound incorporates both bromine and iodine atoms, which are known to influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and underlying mechanisms.
- Molecular Formula: C12H7BrIN3
- CAS Number: 944581-08-2
- Appearance: White solid
The presence of halogen atoms (bromine and iodine) is crucial as they can enhance the compound's biological efficacy by improving molecular interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in HeLa cervical carcinoma cells. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | <150 | Apoptosis via caspase activation |
| HT-29 (Colon) | 10.25 | Induction of apoptosis |
| MCF-7 (Breast) | 3.84 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 5.96 | Intrinsic apoptotic pathway activation |
The compound has shown particularly strong activity against colon cancer cell lines (HT-29 and Caco-2), with minimal toxicity to normal white blood cells, indicating a favorable therapeutic index .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be fully elucidated. The halogen substituents are believed to play a role in enhancing the compound's interaction with bacterial cell membranes or specific targets within bacterial cells.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of halogens is critical; they not only increase lipophilicity but also facilitate stronger binding interactions with biological targets. Research has shown that modifications at the imidazo core can lead to derivatives with improved potency against cancer cells .
Case Studies
Several studies have focused on synthesizing derivatives of imidazo[1,2-a]pyridine compounds to explore their biological activities further:
- Kazmierczak et al. (2017) synthesized a series of phosphonocarboxylate derivatives and evaluated their anticancer activity against HeLa cells. They found that several derivatives exhibited IC50 values below 150 μM, indicating high cytotoxicity .
- Wiemer et al. (2009) highlighted the importance of geranylgeranylation inhibition in reducing cell viability in cancer cells treated with imidazo derivatives, including those similar to this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine?
- Answer : Microwave-assisted synthesis (e.g., α-haloketone cyclization) is a high-efficiency method, reducing reaction times from hours to minutes and improving yields (>80%) compared to conventional thermal methods . Key parameters include microwave power (150–300 W), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of bromo/iodo substituents. Traditional methods involve multi-step condensation with α-haloketones or aryl aldehydes, often requiring inert atmospheres and prolonged heating (12–24 hrs) .
| Method | Reaction Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Microwave | 10–30 min | 80–90 | 250 W, DMF, 120°C |
| Conventional | 12–24 hrs | 50–65 | Reflux, N₂, toluene |
Q. How can structural characterization of this compound be optimized?
- Answer : Combine X-ray crystallography for absolute configuration determination with spectroscopic techniques:
- NMR : H/C NMR to confirm substituent positions (e.g., bromo at C6, iodophenyl at C2) .
- HRMS : Validate molecular formula (C₁₃H₈BrIN₂) and isotopic patterns.
- X-ray diffraction : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding between Br and I substituents) . Computational methods like DFT can predict electronic properties and optimize geometries for comparison .
Advanced Research Questions
Q. What strategies mitigate low yields in cross-coupling reactions involving bromo and iodo substituents?
- Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos) to enhance selectivity for Suzuki-Miyaura couplings. Optimize solvent (THF/H₂O mixtures) and base (K₂CO₃) to prevent dehalogenation of the iodo group. Microwave irradiation (80–100°C, 20 min) improves reaction efficiency by 30% compared to thermal methods . Monitor intermediates via LC-MS to identify side products (e.g., debrominated byproducts).
Q. How do electronic effects of bromo and iodo substituents influence biological activity?
- Answer : The electron-withdrawing bromo group at C6 enhances electrophilicity, potentially increasing binding affinity to kinase targets (e.g., EGFR). The bulky iodophenyl group at C2 may sterically hinder interactions but improves lipophilicity (logP ~3.5), enhancing membrane permeability. Compare IC₅₀ values in enzyme assays (e.g., <1 µM for kinase inhibition) with analogues lacking halogens to isolate substituent effects .
| Substituent | logP | IC₅₀ (EGFR Kinase) | Solubility (µM) |
|---|---|---|---|
| Br/I | 3.5 | 0.8 | 15 (DMSO) |
| H/H | 2.1 | >10 | 120 (DMSO) |
Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?
- Answer : DFT calculations (B3LYP/6-31G*) identify electrophilic centers: C6 (bromo) has a higher partial positive charge (+0.32 e) than C2 (+0.18 e), making it more reactive toward nucleophiles. Molecular dynamics simulations (AMBER) model solvation effects, showing DMSO stabilizes the transition state by 5 kcal/mol compared to water .
Data Contradiction Analysis
Q. Why do reported yields for microwave-assisted synthesis vary across studies?
- Answer : Discrepancies arise from differences in microwave reactor calibration, solvent dielectric properties, and precursor purity. For example, DMF (ε = 37) provides uniform heating, while toluene (ε = 2.4) leads to uneven thermal gradients, reducing reproducibility . Validate protocols using standardized equipment (e.g., CEM Discover SP) and HPLC-pure reagents.
Q. How to resolve conflicting bioactivity data in different assay systems?
- Answer : Contrast cell-free vs. cell-based assays. For instance, IC₅₀ values may differ by 10-fold due to membrane permeability in cellular models. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and control for off-target effects (e.g., ROS generation in MTT assays) .
Methodological Best Practices
Q. What purification techniques maximize compound purity?
- Answer : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water). For halogenated byproducts, use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity >98% is achievable, confirmed by GC-MS and elemental analysis .
Q. How to design stability studies for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
